molecular formula C7H5F3N2O B1312402 2-(Trifluoromethyl)nicotinamide CAS No. 959108-47-5

2-(Trifluoromethyl)nicotinamide

Cat. No.: B1312402
CAS No.: 959108-47-5
M. Wt: 190.12 g/mol
InChI Key: PNXJWEQRIVLWBG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)nicotinamide is an organic compound with the molecular formula C7H5F3N2O. It is a derivative of nicotinamide, where a trifluoromethyl group (-CF3) is attached to the second position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as a precursor in the synthesis of NAD+. This interaction is essential for various metabolic processes, including energy production and redox reactions. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby modulating inflammatory responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. It also affects cell signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound has been shown to alter cellular metabolism by increasing the levels of NAD+, thereby enhancing cellular energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. One of the primary mechanisms is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to cell death in cancer cells . Additionally, this compound modulates gene expression by influencing the activity of transcription factors, thereby regulating the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound has been shown to enhance cellular energy production and protect cells from oxidative stress. In contrast, long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially resulting in adverse effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tryptophan-nicotinamide pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the synthesis of NAD+. By modulating the activity of these enzymes, this compound influences the levels of NAD+ and other metabolites, thereby affecting metabolic flux and cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and is distributed to various cellular compartments, including the cytoplasm and nucleus. Additionally, this compound interacts with binding proteins that facilitate its transport and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing this compound to specific subcellular compartments. Additionally, targeting signals within the compound’s structure facilitate its localization to specific organelles, such as the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct introduction of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl copper or trifluoromethyl iodide . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)nicotinamide may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine carboxylic acids, while reduction can produce trifluoromethylpyridine amines .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)nicotinamide is unique due to the presence of both the trifluoromethyl group and the amide functionality, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amide group allows for hydrogen bonding interactions, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXJWEQRIVLWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423737
Record name 2-(Trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959108-47-5
Record name 2-(Trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for 2-(Trifluoromethyl)nicotinamide in raising HDL-cholesterol levels?

A: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for this compound and its impact on HDL-cholesterol levels. Further research and full-text access to the paper are necessary to understand how this compound interacts with its target and the downstream effects leading to increased HDL-cholesterol.

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